molecular formula C7H9ClN4 B8079395 6-Chloro-3,3-dimethyl-2,3-dihydro[1,2,4]triazolo[4,3-b]pyridazine

6-Chloro-3,3-dimethyl-2,3-dihydro[1,2,4]triazolo[4,3-b]pyridazine

カタログ番号: B8079395
分子量: 184.62 g/mol
InChIキー: WNWXUHAFDNZWHQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Chloro-3,3-dimethyl-2,3-dihydro[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazole and pyridazine ring system. The molecule is substituted at the 3-position with two methyl groups and at the 6-position with a chlorine atom. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications.

特性

IUPAC Name

6-chloro-3,3-dimethyl-2H-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4/c1-7(2)11-9-6-4-3-5(8)10-12(6)7/h3-4,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWXUHAFDNZWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NN=C2N1N=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Table 1: Substituent Effects on Key Properties

Compound Name 3-Position Substituent 6-Position Substituent Molecular Weight Lipophilicity (LogP) Biological Activity (IC₅₀/EC₅₀) Key References
6-Chloro-3,3-dimethyl-2,3-dihydro[1,2,4]triazolo[4,3-b]pyridazine CH(CH₃)₂ Cl 198.6* ~2.1 (predicted) Not reported
6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine CH₃ Cl 168.58 1.8 (measured) LRRK2 inhibitor (IC₅₀ = 0.5 μM)
6-Chloro-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine C₆H₄Cl Cl 265.1 3.4 (predicted) Anticancer (BRD4 inhibition)
6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine C₃H₅ Cl 222.67 2.6 (predicted) BRD4 inhibitor (IC₅₀ = 12 μM)
6-Fluoro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine CF₃ F 221.1 2.9 (predicted) Kinase inhibitor

*Calculated based on molecular formula C₇H₈ClN₄.

Key Observations:

Lipophilicity :

  • The dimethyl substitution at the 3-position (LogP ~2.1) increases lipophilicity compared to the single methyl group (LogP 1.8) but remains less hydrophobic than aromatic substituents like 3-chlorophenyl (LogP 3.4) .
  • Chlorine at the 6-position enhances electron-withdrawing effects, stabilizing the ring system and influencing reactivity in nucleophilic substitutions .

Biological Activity: Methyl and dimethyl substituents at the 3-position are associated with kinase inhibition (e.g., LRRK2), while bulkier aryl groups (e.g., 3-chlorophenyl) improve binding to bromodomains like BRD4 .

Synthetic Accessibility :

  • 3,3-Dimethyl derivatives require multi-step syntheses involving hydrazine intermediates and cyclization under reflux conditions, similar to methods for 3-chloromethyl and 3-arylidene derivatives .
  • Vicarious nucleophilic substitution (VNS) is a key strategy for introducing substituents at the 6-position, as demonstrated in 6-chloro-3-chloromethyl derivatives .

Pharmacological Potential

  • Kinase Inhibition : The triazolopyridazine scaffold is a validated kinase inhibitor template. For example, 6-chloro-3-methyl derivatives show micromolar potency against LRRK2, a target in Parkinson’s disease .
  • Bromodomain Inhibition : Aryl-substituted derivatives (e.g., 3-chlorophenyl) exhibit BRD4 inhibition, with crystal structures revealing critical hydrogen bonds between the triazole nitrogen and conserved asparagine residues in the acetyl-lysine binding pocket .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。